4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one
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Overview
Description
4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one is a synthetic compound belonging to the azetidinone family. This compound is characterized by a four-membered lactam ring with a methyl and a prop-1-en-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable dehydrating agent to form the azetidinone ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted azetidinones .
Scientific Research Applications
4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly effective in targeting rapidly dividing cells, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
- Combretastatin A-4 analogues
Uniqueness
4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its ability to inhibit tubulin polymerization at the colchicine-binding site sets it apart from other azetidinones .
Properties
IUPAC Name |
4-methyl-4-prop-1-en-2-ylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5(2)7(3)4-6(9)8-7/h1,4H2,2-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXXYGGOROUGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1(CC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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